4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid
Description
Contextualization within Relevant Chemical Classes and Pharmacophores
4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid belongs to the broader class of organic compounds known as 4-oxo-4-arylbutanoic acids or aroylpropanoic acids. The core structure of these molecules is characterized by a butanoic acid chain with a ketone functional group at the 4-position, which is directly attached to an aromatic ring. This structural motif, possessing both a carboxylic acid and a carbonyl group separated by two carbon atoms, allows for the exhibition of characteristics from both functional groups without significant direct electronic influence on each other.
The key pharmacophoric elements of this compound are the phenyl ring, the butanoic acid moiety, and the pentyloxy group. The phenyl group is a fundamental aromatic structure that significantly influences the biological properties of compounds, often affecting their lipophilicity and structural framework. The butanoic acid portion provides a polar, acidic site capable of forming hydrogen bonds and ionic interactions, which are crucial for binding to biological targets.
The pentyloxy (-O-(CH₂)₄CH₃) substituent on the phenyl ring is a lipophilic alkyl chain connected via an ether linkage. In drug design and medicinal chemistry, the introduction of such groups is a common strategy to modulate a compound's physicochemical properties. Specifically, the pentyloxy group can increase lipophilicity, which may enhance the molecule's ability to cross cell membranes. This modification can also influence how the molecule fits into the binding pockets of proteins and other biological macromolecules.
Historical Overview of Analogous Structures and Their Academic Significance
The academic journey of 4-oxo-4-arylbutanoic acids has its roots in the development of fundamental organic reactions. The synthesis of the parent compound, 4-oxo-4-phenylbutanoic acid, is a classic example of the Friedel-Crafts acylation reaction. This reaction involves the treatment of an aromatic compound, such as benzene, with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. derpharmachemica.comorientjchem.org This synthetic route has been a staple in undergraduate organic chemistry education for its demonstration of electrophilic aromatic substitution. wikipedia.org
Historically, research on 4-oxo-4-phenylbutanoic acid and its simpler derivatives has been extensive, particularly in the field of physical organic chemistry. These compounds have served as model substrates for studying the kinetics and mechanisms of various chemical reactions, including oxidation and bromination. derpharmachemica.comorientjchem.org For instance, the oxidation of 4-oxo-4-phenylbutanoic acid has been investigated using different oxidizing agents to understand the reaction pathways and the influence of catalysts and solvent polarity. derpharmachemica.comorientjchem.org
The academic significance of this class of compounds also extends to materials science, where the crystal structures of different polymorphs of 4-oxo-4-phenylbutanoic acid have been studied. Understanding polymorphism is critical as different crystalline forms of a substance can exhibit varying physical properties, which is of great importance for the development of new materials, including pharmaceuticals.
Rationale for Investigating this compound in Modern Chemical Biology
The investigation of this compound in modern chemical biology is predicated on the established biological activities of analogous structures and the strategic modification of the core scaffold to potentially enhance or modulate these activities.
Derivatives of 4-oxo-4-phenylbutanoic acid have shown promise in various areas of medicinal chemistry. For example, a novel series of 4-oxo-4-(indolin-1-yl)butanoic acid derivatives have been identified as potent and selective S1P1 receptor agonists, which are of interest for the treatment of autoimmune diseases. nih.gov Furthermore, CoA adducts of 4-oxo-4-phenylbut-2-enoates have been discovered as inhibitors of MenB, an enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, highlighting the potential of this scaffold in developing new antibacterial agents. nih.gov
The rationale for synthesizing and studying the 4-(pentyloxy)phenyl derivative stems from the principles of rational drug design. The addition of the pentyloxy group to the para position of the phenyl ring is a deliberate modification intended to alter the molecule's pharmacokinetic and pharmacodynamic properties. The increased lipophilicity conferred by the pentyloxy chain could lead to improved membrane permeability and bioavailability. Moreover, the extended, flexible pentyloxy group can explore different regions of a biological target's binding site, potentially leading to enhanced potency or altered selectivity.
In essence, this compound represents a targeted exploration of chemical space around a privileged scaffold. By combining the known biological relevance of the 4-oxo-4-arylbutanoic acid core with a strategic lipophilic modification, researchers aim to develop novel chemical probes to study biological processes or to serve as lead compounds for the development of new therapeutic agents.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| Predicted XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 7 |
| Monoisotopic Mass | 264.13616 g/mol |
| Topological Polar Surface Area | 63.6 Ų |
| Heavy Atom Count | 19 |
Data sourced from PubChem.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-(4-pentoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18/h5-8H,2-4,9-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNXYZGVXLVWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365176 | |
| Record name | 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30742-05-3 | |
| Record name | 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 4 Oxo 4 4 Pentyloxy Phenyl Butanoic Acid
Retrosynthetic Analysis and Strategic Precursor Selection for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid
A retrosynthetic analysis of this compound suggests a primary disconnection strategy based on the well-established Friedel-Crafts acylation reaction. The key carbon-carbon bond to be formed is between the aromatic ring and the carbonyl carbon of the butanoic acid chain.
This disconnection leads to two primary precursors:
Pentyloxybenzene : This serves as the electron-rich aromatic nucleophile. The pentyloxy group is an ortho-, para-directing activator, making the aromatic ring susceptible to electrophilic attack, primarily at the para position due to steric hindrance.
Succinic anhydride (B1165640) : This acts as the four-carbon electrophilic acylating agent.
The forward synthesis, therefore, involves the acylation of pentyloxybenzene with succinic anhydride, typically in the presence of a Lewis acid catalyst, to form the desired product. The selection of these precursors is strategic due to their commercial availability and the high-yielding nature of the Friedel-Crafts acylation on activated aromatic substrates.
Conventional Synthetic Routes to this compound
Friedel-Crafts Acylation Based Syntheses
The most direct and conventional method for the synthesis of this compound is the Friedel-Crafts acylation of pentyloxybenzene with succinic anhydride. vedantu.comstackexchange.com This reaction is a classic example of electrophilic aromatic substitution. byjus.commasterorganicchemistry.com
The mechanism involves the activation of succinic anhydride by a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion intermediate. stackexchange.com The electron-rich pentyloxybenzene then attacks this electrophile, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the final product. byjus.com Due to the activating and para-directing nature of the pentyloxy group, the acylation occurs predominantly at the position para to the ether linkage.
A typical reaction setup involves the slow addition of succinic anhydride to a mixture of pentyloxybenzene and a stoichiometric amount of aluminum chloride in an inert solvent. The reaction is often performed at reduced temperatures to control its exothermicity, followed by warming to room temperature or gentle heating to ensure completion. An aqueous workup is necessary to decompose the aluminum chloride-ketone complex and isolate the product. pw.live
Table 1: Representative Conditions for Friedel-Crafts Acylation
| Parameter | Condition | Rationale/Notes |
|---|---|---|
| Aromatic Substrate | Pentyloxybenzene | Electron-rich arene, activated for electrophilic substitution. |
| Acylating Agent | Succinic Anhydride | Provides the four-carbon ketoacid backbone. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Strong Lewis acid required to generate the acylium ion. Typically used in stoichiometric amounts or slight excess. |
| Solvent | Carbon disulfide (CS₂), Nitrobenzene, or 1,2-Dichloroethane | Inert solvent to dissolve reactants and facilitate the reaction. Choice depends on reaction temperature and solubility. |
| Temperature | 0 °C to 60 °C | Initial cooling to control the exothermic reaction, followed by warming to drive the reaction to completion. |
| Workup | Addition of ice/water and HCl | Decomposes the AlCl₃-ketone complex to liberate the final product. |
Alternative Carbon-Carbon Bond Forming Reactions
While Friedel-Crafts acylation is the most common approach, other carbon-carbon bond-forming reactions could theoretically be employed to construct the skeleton of this compound. These methods are generally less direct for this specific target but are established in organic synthesis for creating similar structures.
One such alternative could involve the reaction of a Grignard reagent derived from 4-bromopentyloxybenzene with a suitable four-carbon synthon, such as a derivative of succinic acid (e.g., a mono-ester mono-acid chloride). This would be followed by oxidation of the resulting secondary alcohol to the ketone. However, this multi-step sequence is more complex and likely to be lower yielding than the direct Friedel-Crafts approach.
Another possibility includes the acylation of pentyloxybenzene with γ-butyrolactone in the presence of a strong acid catalyst, a reaction that has been patented for the synthesis of the parent 4-phenylbutyric acid.
Advanced Synthetic Techniques for this compound Synthesis
Catalytic Methods and Ligand Design in Synthesis of this compound
Modern advancements in catalysis aim to overcome the limitations of traditional Friedel-Crafts reactions, which often require stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃. For the synthesis of this compound, catalytic methods could offer significant advantages.
The use of catalytic amounts of more robust Lewis acids, such as lanthanide triflates (e.g., Yb(OTf)₃, Sc(OTf)₃), has been shown to be effective in acylating electron-rich arenes. sigmaaldrich.com These catalysts are often more tolerant to air and moisture and can be used in smaller quantities, simplifying the workup procedure and reducing waste.
For electron-rich substrates like pentyloxybenzene, even milder catalysts can be effective. nih.gov The design of specific ligands for metal catalysts is generally more relevant for cross-coupling reactions or asymmetric synthesis and is less commonly a focus for Friedel-Crafts acylations, where the active electrophile is generated by a strong Lewis or Brønsted acid. However, the development of solid acid catalysts with well-defined active sites can be seen as a form of catalyst design that improves selectivity and reusability. chemijournal.com
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound would focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. numberanalytics.com
Solid Acid Catalysts : A significant green improvement over traditional methods is the replacement of homogeneous Lewis acids like AlCl₃ with heterogeneous solid acid catalysts. ijcps.org Materials such as zeolites (e.g., H-BEA), acid-treated clays, and supported heteropoly acids can effectively catalyze Friedel-Crafts acylations. acs.orgchemijournal.com These catalysts offer several advantages:
They can be easily separated from the reaction mixture by filtration.
They are often reusable and recyclable, reducing catalyst waste.
They are generally less corrosive and produce fewer hazardous waste streams. ijcps.org
Solvent-Free Conditions : Another green strategy is the use of solvent-free reaction conditions, often facilitated by mechanochemistry (ball milling). nih.govd-nb.infonih.gov Performing the acylation of pentyloxybenzene with succinic anhydride and a solid catalyst in a ball mill can eliminate the need for hazardous organic solvents, reduce reaction times, and sometimes lead to improved yields. beilstein-journals.org
Alternative Reagents : The use of greener acylating agents or activators can also enhance the environmental profile of the synthesis. For instance, methanesulfonic anhydride has been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations, generating biodegradable methanesulfonic acid as the only byproduct. organic-chemistry.orgacs.org
Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles
| Approach | Green Advantage | Potential Challenges |
|---|---|---|
| Conventional Friedel-Crafts (AlCl₃) | High reactivity and yield. | Stoichiometric, corrosive, and hydrolytically unstable catalyst; hazardous solvents; large amount of aqueous waste. |
| Solid Acid Catalysis (e.g., Zeolites) | Catalytic, recyclable, non-corrosive, easy separation. ijcps.orgacs.org | May require higher temperatures; potential for catalyst deactivation. |
| Mechanochemistry (Solvent-Free) | Eliminates solvent waste, reduces reaction time, energy efficient. nih.govnih.gov | Requires specialized equipment (ball mill); scalability may be a concern for some processes. |
| Alternative Promoters (e.g., MSAA) | Avoids metal and halogen waste; biodegradable byproduct. organic-chemistry.orgacs.org | May not be as universally applicable as traditional Lewis acids. |
Chemo-Enzymatic Approaches for this compound
Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. While a direct enzymatic route to construct the carbon skeleton of this compound is not established, enzymes could be employed in a multi-step synthesis or for derivatization.
One potential application lies in the asymmetric reduction of the ketone functionality. If a chiral version of the corresponding alcohol, 4-hydroxy-4-[4-(pentyloxy)phenyl]butanoic acid, were desired, the ketone could be reduced using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). rsc.orgmdpi.com These enzymes, often found in microorganisms like yeast and bacteria, can reduce prochiral ketones with high enantioselectivity, yielding optically active secondary alcohols. psu.eduacs.org This approach would involve the initial chemical synthesis of the ketoacid, followed by a highly selective enzymatic reduction step.
Another hypothetical chemo-enzymatic route could involve the enzymatic synthesis of one of the precursors. For example, enzymes could be used for the regioselective acylation or deacylation steps in a more complex synthesis of a substituted pentyloxybenzene, although for this specific target, the chemical synthesis of the precursor is straightforward. The direct enzymatic equivalent of a Friedel-Crafts reaction is not a common transformation in biocatalysis.
The development of novel enzymes and chemo-enzymatic cascades continues to expand the toolkit for organic synthesis, and future research may uncover biocatalytic pathways relevant to the synthesis of aryl ketoacids. acs.orgmdpi.com
Flow Chemistry Applications in the Preparation of this compound
The traditional batch synthesis of this compound is typically achieved via a Friedel-Crafts acylation of pentyloxybenzene with succinic anhydride, utilizing a Lewis acid catalyst such as aluminum chloride. While effective, this method can be beset by challenges related to reaction control, scalability, and safety, particularly due to the exothermic nature of the reaction. The transition to continuous flow chemistry offers significant advantages in addressing these issues.
Flow chemistry involves the continuous pumping of reagents through a reactor, providing superior control over reaction parameters such as temperature, pressure, and mixing. This enhanced control leads to improved reaction efficiency, higher yields, and a better safety profile. For the Friedel-Crafts acylation to produce this compound, a flow chemistry setup would typically involve the following:
Reagent Streams: Separate streams for a solution of pentyloxybenzene and succinic anhydride in a suitable solvent (e.g., dichloromethane (B109758) or nitrobenzene), and a solution of the Lewis acid catalyst.
Mixing: The reagent streams are combined at a T-mixer, ensuring rapid and efficient mixing.
Reactor: The reaction mixture then flows through a heated or cooled coil reactor. The high surface-area-to-volume ratio of the reactor allows for precise temperature control, mitigating the risks associated with exothermicity.
Quenching: The reaction is quenched in-line by introducing a stream of a suitable quenching agent, such as water or a dilute acid.
Work-up: The product stream can be directed to an in-line separation module for initial purification.
The application of flow chemistry not only enhances the safety and scalability of the synthesis but can also lead to higher product yields and purity by minimizing the formation of by-products. The precise control over residence time in the reactor ensures that the reaction proceeds to completion without over-reaction or degradation of the product.
| Parameter | Batch Synthesis (Typical) | Flow Chemistry (Hypothetical) |
| Reaction Time | Several hours | Minutes |
| Temperature Control | Difficult to manage | Precise |
| Scalability | Limited | Readily scalable |
| Safety | Risk of thermal runaway | Enhanced safety |
| Yield | Moderate to good | Potentially higher |
Stereoselective Synthesis of Chiral Analogues of this compound
The ketone functional group in this compound presents a prochiral center, which can be stereoselectively reduced to yield chiral 4-hydroxy-4-[4-(pentyloxy)phenyl]butanoic acid analogues. These chiral hydroxy acids are valuable intermediates in the synthesis of various biologically active molecules. Both chemical and chemo-enzymatic methods can be employed for this asymmetric reduction.
Chemical Asymmetric Reduction:
The enantioselective reduction of the ketone can be achieved using chiral catalysts. Chiral ruthenium complexes, for instance, have been effectively used for the hydrogenation of γ-keto esters to their corresponding chiral γ-hydroxy esters. A similar approach could be applied to this compound, potentially after esterification to improve substrate compatibility with the catalyst.
Chemo-Enzymatic Asymmetric Reduction:
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Carbonyl reductases from various microorganisms can catalyze the enantioselective reduction of ketones with high efficiency and enantiomeric excess (ee). For example, studies on analogous 4-aryl-4-oxobutanoates have shown that certain strains of Candida magnoliae can produce the (R)-enantiomer with high ee, while Saccharomyces cerevisiae can yield the (S)-enantiomer. lookchem.com
The general chemo-enzymatic process would involve:
Enzyme Selection: Screening a library of carbonyl reductases or whole-cell biocatalysts to identify an enzyme with high activity and selectivity for the target substrate.
Bioreduction: Performing the reduction in an aqueous medium, often with a co-factor regeneration system (e.g., using a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase).
Isolation: Extraction of the chiral hydroxy acid from the reaction mixture followed by purification.
| Method | Catalyst/Enzyme | Expected Enantioselectivity (ee) |
| Chemical Reduction | Chiral Ruthenium Complexes | High (>90%) |
| Chemo-Enzymatic (R)-selective | Candida magnoliae | Excellent (>99%) |
| Chemo-Enzymatic (S)-selective | Saccharomyces cerevisiae | Excellent (>99%) |
Purification and Isolation Methodologies for High-Purity this compound
Achieving high purity of this compound is crucial for its subsequent applications. The primary method for the purification of this solid compound is recrystallization. This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
The general procedure for the recrystallization of this compound is as follows:
Solvent Selection: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic carboxylic acids, common recrystallization solvents include ethanol, methanol, acetic acid, water, or mixtures thereof. Toluene can also be an effective solvent for aryl compounds. uct.ac.za
Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution.
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
Drying: The purified crystals are dried in an oven or under vacuum to remove any residual solvent.
The purity of the final product can be assessed using analytical techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Step | Description |
| Solvent Selection | Choosing a solvent with appropriate solubility characteristics. |
| Dissolution | Dissolving the crude product in a minimal amount of hot solvent. |
| Cooling | Allowing the solution to cool slowly to promote crystal growth. |
| Filtration | Isolating the purified crystals from the mother liquor. |
| Washing & Drying | Removing residual impurities and solvent from the final product. |
Investigation of Biological Activities and Molecular Mechanisms of 4 Oxo 4 4 Pentyloxy Phenyl Butanoic Acid
In Vitro Pharmacological Profiling of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid
An in vitro pharmacological profile provides foundational knowledge about a compound's biological effects at the molecular and cellular level. This typically involves a battery of standardized assays. However, for this compound, such data is not available in the public domain.
Enzyme Inhibition Studies with this compound
No published studies were found that investigated the inhibitory activity of this compound against any specific enzymes. Research in this area would be necessary to determine if the compound acts as an inhibitor for any enzyme classes, such as kinases, proteases, or phosphatases.
Receptor Binding Assays and Ligand Selectivity for this compound
There is no available data from receptor binding assays for this compound. Consequently, its affinity and selectivity for any known receptors, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors, remain uncharacterized.
Cellular Pathway Modulation and Signaling Cascade Analysis by this compound
The effect of this compound on intracellular signaling pathways has not been documented in the scientific literature. Studies are required to understand if this compound can modulate key cellular signaling cascades that are crucial in various physiological and pathological processes.
Cell-Based Functional Assays for this compound
Functional assays in cellular models are critical for understanding the physiological or pathological consequences of a compound's interaction with its molecular targets. No such studies have been published for this compound, leaving its effects on cellular functions like proliferation, apoptosis, or differentiation unknown.
Identification and Characterization of Specific Molecular Targets for this compound
Identifying the direct molecular targets of a compound is a crucial step in understanding its mechanism of action. Target deconvolution strategies are employed to achieve this; however, no such investigations have been reported for this compound.
Target Deconvolution Strategies (e.g., Affinity Chromatography, Proteomics)
There is no evidence in the scientific literature of target deconvolution studies, such as affinity chromatography coupled with mass spectrometry or broader chemical proteomics approaches, being performed for this compound. Such research would be essential to identify its protein binding partners within the proteome and to begin to unravel its mechanism of action.
Biophysical Characterization of this compound-Target Interactions
While direct biophysical studies on this compound are not extensively documented, research on analogous compounds, such as 4-phenylbutyric acid (4-PBA), provides valuable insights into potential target interactions. Spectroscopic and molecular dynamics studies have shown that 4-PBA binds to human serum albumin (HSA), a major transport protein in the blood. nih.gov This interaction primarily occurs at Sudlow Site II, which is also a known binding site for fatty acids. nih.gov The binding constant for 4-PBA to HSA has been determined to be in the range of 2.69 x 10^5 M^-1, indicating a high affinity. nih.gov This interaction induces conformational changes in the albumin protein. nih.gov
Given the structural similarity, it is plausible that this compound also interacts with transport proteins like HSA. The presence of the lipophilic pentyloxy group might influence the binding affinity and the specific binding site within the protein. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) would be instrumental in characterizing these potential interactions.
Table 1: Hypothetical Biophysical Interaction Data for this compound with a Putative Target Protein
| Parameter | Value | Technique |
| Binding Affinity (K_d) | 5.2 µM | Isothermal Titration Calorimetry |
| Association Rate (k_on) | 1.8 x 10^4 M⁻¹s⁻¹ | Surface Plasmon Resonance |
| Dissociation Rate (k_off) | 9.4 x 10⁻² s⁻¹ | Surface Plasmon Resonance |
| Stoichiometry (n) | 1.1 | Isothermal Titration Calorimetry |
This data is hypothetical and for illustrative purposes, based on typical values for small molecule-protein interactions.
Elucidation of Mechanistic Pathways Initiated by this compound
The precise mechanistic pathways initiated by this compound are yet to be fully elucidated. However, studies on related 4-oxo-4-arylbutanoic acid derivatives and compounds with alkoxyphenyl moieties suggest potential avenues of investigation.
Investigation of Upstream and Downstream Effects on Biological Networks
Analogous compounds have been shown to modulate various signaling pathways. For instance, certain derivatives of 3-(4-alkoxyphenyl)propanoic acid have been identified as peroxisome proliferator-activated receptor (PPAR) pan agonists. nih.gov PPARs are critical regulators of lipid and glucose metabolism, and their activation can influence the expression of a multitude of genes involved in these processes. Another class of related compounds, (4-alkoxyphenyl)glycinamides, has been explored as agonists for the G protein-coupled receptor 88 (GPR88), which is implicated in striatal-associated disorders. nih.govrti.orgresearchgate.net These findings suggest that this compound could potentially interact with nuclear receptors or G protein-coupled receptors, thereby initiating a cascade of downstream signaling events.
Transcriptomic and Proteomic Changes Induced by this compound
While specific transcriptomic and proteomic data for this compound is not available, studies on 4-phenylbutyrate (B1260699) (4-PBA) in the context of cystic fibrosis have revealed significant changes in gene and protein expression. nih.gov Treatment of bronchial epithelial cells with 4-PBA led to differential expression of 85 proteins, primarily chaperones, catalytic enzymes, and proteins involved in structural elements, cellular defense, protein biosynthesis, and trafficking. nih.gov This suggests that 4-PBA can act as a chemical chaperone, influencing protein folding and cellular stress responses. It is conceivable that this compound could induce similar cellular responses, and high-throughput transcriptomic and proteomic analyses would be necessary to confirm this.
Table 2: Illustrative Proteomic Changes in a Hypothetical Cell Line Treated with this compound
| Protein | Fold Change | Function |
| Heat Shock Protein 70 | 2.5 | Chaperone, stress response |
| Peroxiredoxin-1 | 1.8 | Antioxidant defense |
| Glucose-Regulated Protein 78 | 2.1 | ER stress response |
| Fatty Acid Synthase | -1.5 | Lipid metabolism |
This data is hypothetical and for illustrative purposes.
Subcellular Localization and Trafficking Studies of this compound
The subcellular localization of a compound is critical to understanding its mechanism of action. For a compound like this compound, its amphiphilic nature suggests it could potentially cross cellular membranes and distribute into various subcellular compartments. Techniques such as fluorescence microscopy using a labeled version of the compound or subcellular fractionation followed by analytical quantification would be required to determine its intracellular distribution. The localization would provide clues as to its potential intracellular targets, for example, accumulation in the nucleus might suggest an effect on transcription factors, while localization to the endoplasmic reticulum could point towards an influence on protein folding and stress responses.
Structure-Activity Relationship (SAR) Studies of this compound and its Chemical Analogues
SAR studies are fundamental to optimizing the biological activity of a lead compound. For the class of 4-oxo-4-alkoxyphenyl-butanoic acids, the nature of the alkoxy side chain is a key determinant of activity.
Systematic Modification of the Pentyloxy Side Chain
Research on related (4-alkoxyphenyl) derivatives has demonstrated that modifications to the alkoxy chain can significantly impact biological activity. For example, in a series of 3-(4-alkoxyphenyl)propanoic acid derivatives acting as PPAR agonists, the length and bulkiness of the alkyl chain were found to be important for potency and selectivity. nih.gov Similarly, for (4-alkoxyphenyl)glycinamides as GPR88 agonists, variations in the alkoxy group influenced the agonist potency. nih.govrti.orgresearchgate.net
A systematic modification of the pentyloxy side chain of this compound could involve varying the chain length (from methoxy (B1213986) to octyloxy), introducing branching (e.g., isobutyloxy), or incorporating unsaturation or cyclic moieties. These modifications would alter the lipophilicity, steric profile, and conformational flexibility of the molecule, which in turn could modulate its interaction with biological targets.
Table 3: Hypothetical Structure-Activity Relationship Data for Analogues of this compound
| R (in 4-Oxo-4-[4-(R-oxy)phenyl]butanoic acid) | Biological Activity (IC₅₀, µM) |
| Methoxy | 15.2 |
| Ethoxy | 10.8 |
| Propoxy | 7.5 |
| Butoxy | 4.1 |
| Pentyloxy | 2.3 |
| Hexyloxy | 3.9 |
| Isopropyloxy | 9.7 |
| Cyclopentyloxy | 6.2 |
This data is hypothetical and for illustrative purposes, suggesting an optimal chain length for activity.
Exploration of Substituent Effects on the Phenyl Ring
The nature and position of substituents on the phenyl ring of 4-oxo-4-arylbutanoic acid derivatives can significantly influence their biological activity. The pentyloxy group in this compound, a moderately long alkoxy group, is expected to impact the compound's lipophilicity, steric profile, and electronic properties, thereby affecting its interaction with biological targets.
The electronic effects of the pentyloxy group, being an electron-donating group through resonance, can also play a crucial role. In studies of other aromatic compounds, such substituent effects have been shown to influence the pKa of the molecule and its ability to interact with biological targets. nih.gov
To illustrate the potential impact of phenyl ring substituents on biological activity, the following table summarizes findings from studies on related 4-oxo-4-arylbutanoic acid analogs.
| Substituent (R) on Phenyl Ring | Target | Observed Activity | Reference |
| 3-chloro | Kynurenine-3-hydroxylase | Potent Inhibition | nih.gov |
| 3-fluoro | Kynurenine-3-hydroxylase | Potent Inhibition | nih.gov |
| 4-phenoxy | Endothelin A Receptor | Antagonism | nih.gov |
| 3,4-dichloro | Not specified | Antimicrobial and Antifungal | mdpi.com |
This data underscores the principle that even minor modifications to the phenyl ring can lead to significant changes in biological activity. The pentyloxy group in the target compound likely confers a distinct pharmacological profile that warrants further investigation.
Functional Group Modifications of the Butanoic Acid and Ketone Moieties
The butanoic acid and ketone moieties are key functional groups in this compound that can be chemically modified to alter its physicochemical properties and biological activity.
The carboxylic acid group is a critical site for interaction with biological targets, often forming hydrogen bonds or ionic interactions. Modification of this group can lead to changes in potency, selectivity, and pharmacokinetic properties. For example, in a study of angiotensin-converting enzyme (ACE) inhibitors, the carboxylic acid group of a potent inhibitor was replaced with other acidic functional groups such as phosphoric acid, hydroxamic acid, and tetrazole. nih.gov These modifications resulted in a range of ACE inhibitory activities, demonstrating that the carboxylic acid moiety is a key determinant of biological function but can be successfully replaced with bioisosteres to modulate activity. nih.gov
The ketone group also presents an opportunity for chemical modification. For instance, the ketone can be reduced to a hydroxyl group, converted to an oxime, or used as a handle for further synthetic transformations. Such changes would alter the molecule's shape, polarity, and hydrogen bonding capacity, likely leading to a different pharmacological profile. Research on the synthesis of heterocyclic compounds from 4-oxo-4-(3,4-dichlorophenyl)-2-(4-antipyrinyl)-butanoic acid demonstrates how the ketone functionality can be utilized to create more complex molecular architectures with potential biological activity. mdpi.com
The following table provides examples of functional group modifications in related structures and their impact on biological activity.
| Original Moiety | Modified Moiety | Biological Target/Activity | Reference |
| Carboxylic Acid | Phosphoric Acid | Angiotensin-Converting Enzyme | nih.gov |
| Carboxylic Acid | Hydroxamic Acid | Angiotensin-Converting Enzyme | nih.gov |
| Carboxylic Acid | Tetrazole | Angiotensin-Converting Enzyme | nih.gov |
| Ketone | Phenylhydrazono | Not specified | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be employed to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its derivatives, QSAR studies could provide valuable insights into the key molecular features that govern their pharmacological effects.
A typical QSAR study involves the generation of a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the biological activity.
While no specific QSAR models for this compound derivatives are currently available in the literature, QSAR studies on structurally related compounds have been successfully performed. For instance, 2D and 3D QSAR models have been developed for aryl-substituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine (B1211576) transporter. nih.gov These models were able to predict the binding affinities of the compounds and identify key structural features important for activity.
A hypothetical QSAR study on a series of 4-oxo-4-(4-alkoxyphenyl)butanoic acid derivatives, including the pentyloxy analog, might involve the descriptors outlined in the table below.
| Descriptor Type | Example Descriptors | Potential Impact on Activity |
| Electronic | Hammett constant (σ), Dipole moment | Influence on receptor binding and pKa |
| Steric | Molar refractivity (MR), van der Waals volume | Impact on binding pocket fit and steric hindrance |
| Hydrophobic | Partition coefficient (logP) | Role in membrane permeability and target engagement |
| Topological | Wiener index, Kier & Hall connectivity indices | Correlation with molecular size and shape |
The resulting QSAR model could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. It could also provide insights into the mechanism of action by identifying the key physicochemical properties that drive the biological response.
Computational and Theoretical Studies on 4 Oxo 4 4 Pentyloxy Phenyl Butanoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid
Further investigation into scientific databases is required to ascertain if any such research has been conducted and published. Without primary research data, any attempt to create the requested article would result in speculation and would not meet the required standards of scientific accuracy.
Prediction of Reactivity and Reaction Mechanisms through Computational Methods
Computational chemistry provides a powerful avenue for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. This is often achieved through methods like Density Functional Theory (DFT) which can model the electron distribution within a molecule to identify sites susceptible to nucleophilic or electrophilic attack. By calculating the energies of reactants, transition states, and products, entire reaction pathways can be mapped out, offering a theoretical basis for understanding chemical transformations.
For this compound, the presence of a carboxylic acid group, a ketone, and an ether linkage within an aromatic system suggests a rich and varied reactivity profile. The electron-donating nature of the pentyloxy group is expected to influence the reactivity of the phenyl ring, potentially directing electrophilic substitution to the ortho position relative to the ether. The carbonyl group of the ketone and the carboxylic acid are both potential sites for nucleophilic addition and substitution reactions, respectively.
However, a comprehensive search of the scientific literature reveals a notable absence of specific computational studies detailing the reactivity and reaction mechanisms of this compound. While studies on the related compound, 4-oxo-4-phenylbutanoic acid, exist, the influence of the C4-pentyloxy substituent on the phenyl ring introduces electronic effects that would require dedicated computational analysis to accurately predict its reactivity. Without such studies, any discussion of specific reaction pathways remains speculative.
Spectroscopic Property Predictions (e.g., NMR, UV-Vis)
The prediction of spectroscopic properties through computational methods is a valuable tool for structural elucidation and for complementing experimental data. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict UV-Vis absorption spectra, while various quantum mechanical models can provide theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts.
In the case of this compound, one would anticipate a UV-Vis spectrum characterized by absorptions related to the substituted benzene ring. The pentyloxy and oxobutanoic acid substituents would be expected to cause a bathochromic (red) shift compared to unsubstituted benzene.
For NMR spectroscopy, computational models could predict the 1H and 13C chemical shifts for each unique atom in the molecule. These predictions are based on the calculated magnetic shielding of each nucleus.
Despite the utility of these predictive methods, there is a lack of published computational studies that specifically report the predicted NMR and UV-Vis spectra for this compound. While online databases may offer generic predictions, detailed, peer-reviewed computational analyses that would provide reliable and citable data are not currently available.
In Silico ADME Prediction for Research Compound Optimization
In the realm of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for lead optimization. In silico methods, which use computational models to predict these properties, have become standard practice to reduce the time and cost associated with experimental ADME profiling. These models are built on large datasets of known compounds and their experimentally determined ADME characteristics.
For a research compound like this compound, in silico ADME prediction would involve calculating various molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. These descriptors are then used in predictive models to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. The PubChem database provides a predicted XlogP value of 3.2 for this compound, suggesting a moderate level of lipophilicity. uni.lu
However, a detailed and publicly available in silico ADME profile for this compound, encompassing a comprehensive suite of predicted absorption, distribution, metabolism, and excretion pathways, has not been found in the scientific literature. Such an analysis would be a critical step in evaluating its potential for further development in a research context.
Chemoinformatics and Machine Learning Applications for this compound Research
Chemoinformatics and machine learning are transforming chemical research by enabling the analysis of large chemical datasets to identify patterns and build predictive models. These approaches can be applied to a wide range of problems, from predicting the biological activity of a compound to designing novel molecules with desired properties.
In the context of this compound, chemoinformatics tools could be used to search for structurally similar compounds with known biological activities, potentially providing clues about its own potential applications. Machine learning models, trained on data from similar chemical series, could be used to predict various properties of this compound, including its bioactivity, toxicity, or physicochemical characteristics.
A review of the current literature indicates that there are no specific chemoinformatics or machine learning studies that have been published focusing on this compound. While general machine learning models for property prediction are widely available, their application and the results for this specific compound have not been documented in dedicated research articles. The development of such models would require a substantial amount of data on this compound and its analogs, which may not yet be available in the public domain.
Advanced Analytical Methodologies for Research Purity, Characterization, and Quantification of 4 Oxo 4 4 Pentyloxy Phenyl Butanoic Acid
Chromatographic Techniques for High-Resolution Separation and Purity Assessment of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid
Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and degradation products, thereby enabling accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purity analysis of non-volatile organic compounds like this compound due to its high efficiency and reliability. chromatographyonline.com Method development for this compound would focus on optimizing selectivity and resolution between the main component and any potential impurities.
A typical starting point for method development would involve a C18 stationary phase, which retains the analyte through hydrophobic interactions with its phenyl and pentyloxy groups. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. Due to the presence of a carboxylic acid moiety, which can ionize depending on the pH, the addition of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial to suppress ionization and ensure a consistent retention time and sharp peak shape. chromatographyonline.comsielc.com Detection is effectively achieved using a UV detector, leveraging the strong chromophore of the aromatic ring, typically around 255 nm. researchgate.net
Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound
Parameter Condition Column C18, 250 mm x 4.6 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Gradient 50% to 95% B over 20 minutes Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 255 nm Injection Volume 10 µL
Validation of the developed method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Gas Chromatography (GC) Coupled with Derivatization Techniques
Direct analysis of this compound by gas chromatography (GC) is challenging due to its low volatility and the high polarity of the carboxylic acid functional group, which can lead to poor peak shape and thermal degradation. libretexts.orgcolostate.edu To overcome these limitations, derivatization is a necessary step to convert the polar -COOH group into a less polar, more volatile, and more thermally stable functional group. libretexts.orggcms.cz
Common derivatization strategies for carboxylic acids include:
Alkylation (Esterification): This is the most popular method, where the carboxylic acid is converted into an ester, typically a methyl ester. gcms.cz Reagents like diazomethane provide a quick and clean reaction, but its toxicity is a concern. google.com A safer and widely used alternative is an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst like boron trifluoride (BF₃) or hydrochloric acid (HCl). colostate.edunih.gov
Silylation: This reaction replaces the active hydrogen of the carboxyl group with a silyl group, such as a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective and produce derivatives with increased volatility and thermal stability. libretexts.org
Acylation: This process converts the carboxylic acid into an amide or ester, which can improve stability and volatility. gcms.czresearchgate.net
Following derivatization, the resulting ester or silyl derivative can be readily analyzed by GC, typically on a non-polar or medium-polarity capillary column, coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and impurity profiling. researchgate.net
Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
Derivatization Type Reagent Derivative Formed Key Advantages Alkylation (Esterification) BF₃ in Methanol Methyl Ester Effective, widely used, stable derivative. Silylation BSTFA with 1% TMCS Trimethylsilyl (TMS) Ester Highly volatile derivative, suitable for many functional groups. Alkylation Pentafluorobenzyl Bromide (PFB-Br) Pentafluorobenzyl Ester Excellent for electron capture detection (ECD), enhancing sensitivity.[ libretexts.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLihJ6T-PIJJGYKLC_Zy4S0EdRynRpP-HUSdgFuMmQU7QO_xnc3SntHvfszm8WSVypDBVSaiXuQUoxaI4IUbEjQo_ub6FGsnyOjdqHL3d8mkFkfZViCXwR2VvIyO41v5kuWmm790t1Clvz1DE_umUnNZ3l_2JzsLEa4GGmicp9uJtn3ypOW9Yl7kJwjoSwYXRzTLO91fHQUMUYJK4i_iaKGZl5-kzHrJYPLkLulAIKvSvNzJA8AW7FaTreOVg6Z-Oz2ruG_hbjie98xPdYjzoPfYMQYS2DpDlVPf1mtDknMmx9Z07eQWXbbsDNg0v_eN7sLbahkN3LqUMrYvBCXRNK)]
Supercritical Fluid Chromatography (SFC) for Chiral and Impurity Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique, offering a robust alternative to both normal-phase and reversed-phase HPLC. twistingmemoirs.com Utilizing supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic co-solvent like methanol, SFC provides fast, high-efficiency separations with reduced solvent consumption. twistingmemoirs.com
For this compound, which is achiral, the primary application of SFC would be for high-resolution impurity profiling. SFC often provides orthogonal selectivity compared to RP-HPLC, meaning it can separate impurities that may co-elute in an HPLC method. nih.gov This makes it an invaluable tool for isolating and characterizing trace components for structure elucidation. pharmtech.com The technique is particularly adept at separating structurally similar, non-polar to moderately polar compounds. teledynelabs.comjascoinc.com The mild operating temperatures used in SFC are also beneficial for analyzing potentially thermally labile impurities. waters.com
Spectroscopic Approaches for Comprehensive Structural Elucidation and Impurity Profiling of this compound
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound and the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Confirmation and Isomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. hyphadiscovery.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence of the compound's identity and connectivity.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their connectivity through spin-spin coupling. For this compound, distinct signals would be expected for the aromatic protons, the protons of the pentyloxy chain, and the protons of the butanoic acid chain. The aromatic protons on the para-substituted ring would appear as two distinct doublets.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the two carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (including the oxygen- and carbonyl-substituted carbons), and the aliphatic carbons of the two side chains.
2D NMR (COSY, HSQC, HMBC): 2D experiments are crucial for assembling the molecular fragments.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, confirming the connectivity within the pentyloxy and butanoic acid chains.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is critical for connecting the molecular fragments, for instance, by showing a correlation from the aromatic protons to the ketone carbonyl carbon, or from the pentyloxy methylene protons to the oxygen-bearing aromatic carbon.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the analysis of structurally similar compounds. Actual shifts may vary.
¹H NMR Predictions (in CDCl₃) ¹³C NMR Predictions (in CDCl₃) Assignment Predicted δ (ppm) Multiplicity Assignment Predicted δ (ppm) Carboxylic Acid (-COOH) ~11-12 Broad Singlet Carboxylic Acid (C=O) ~178 Aromatic (ortho to C=O) ~7.9 Doublet Ketone (C=O) ~197 Aromatic (ortho to -O) ~6.9 Doublet Aromatic (C-O) ~164 -O-CH₂- (Pentyloxy) ~4.0 Triplet Aromatic (C-C=O) ~130 -C(=O)-CH₂- (Butanoic) ~3.2 Triplet Aromatic (CH, ortho to C=O) ~130.5 -CH₂-COOH (Butanoic) ~2.8 Triplet Aromatic (CH, ortho to -O) ~114 -O-CH₂-CH₂- (Pentyloxy) ~1.8 Multiplet -O-CH₂- (Pentyloxy) ~68 -CH₂-CH₂-CH₃ (Pentyloxy) ~1.4 Multiplet Aliphatic Carbons ~14-35 -CH₃ (Pentyloxy) ~0.9 Triplet
Data for similar structures can be found in sources rsc.orgnih.govchemicalbook.comrsc.org.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₅H₂₀O₄), the calculated monoisotopic mass is 264.1362 Da. HRMS can confirm this exact mass to within a few parts per million (ppm).
Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ are used to study its fragmentation pathways. This data is invaluable for confirming the structure and identifying impurities. A plausible fragmentation pathway for the [M+H]⁺ ion would involve characteristic cleavages of the keto acid structure.
Key fragmentation pathways for aromatic ketones often involve alpha-cleavage adjacent to the carbonyl group. whitman.eduwhitman.eduyoutube.com For the target molecule, this could lead to two primary fragment ions:
Cleavage of the bond between the carbonyl and the phenyl ring, generating a phenyl cation (m/z 77).
Cleavage of the bond between the carbonyl and the butanoic acid chain, leading to a stable acylium ion containing the pentyloxyphenyl group. whitman.eduwhitman.edu
Another characteristic fragmentation for carboxylic acids is the loss of water (-18 Da) or the loss of the carboxyl group as CO₂ (-44 Da).
Table 4: Predicted Key Fragment Ions in Positive-Ion ESI-HRMS of this compound
m/z (Da) Proposed Formula Proposed Fragmentation Pathway 265.1434 [C₁₅H₂₁O₄]⁺ Protonated Molecule [M+H]⁺ 247.1329 [C₁₅H₁₉O₃]⁺ [M+H - H₂O]⁺ 193.1223 [C₁₂H₁₇O₂]⁺ [M+H - C₃H₄O₂]⁺ (Loss of propanoic acid moiety via cleavage) 179.0703 [C₁₁H₁₁O₂]⁺ [pentyloxyphenyl-C≡O]⁺ (Acylium ion from α-cleavage) 121.0648 [C₇H₉O]⁺ [hydroxyphenyl-C≡O]⁺ (Following loss of pentene) 105.0335 [C₇H₅O]⁺ [phenyl-C≡O]⁺ (Benzoyl cation, less likely)
Fragmentation patterns of related structures are discussed in sources nih.govnih.govresearchgate.net.
Table of Compounds Mentioned
Compound Name This compound Acetonitrile Methanol Formic Acid Trifluoroacetic Acid Diazomethane Boron Trifluoride N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Pentafluorobenzyl Bromide (PFB-Br) Carbon Dioxide
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups within a molecule by measuring the vibrations of its bonds. For this compound, these methods provide a characteristic fingerprint based on its constituent groups: a carboxylic acid, a ketone, an aromatic ring, and an ether linkage.
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The carboxylic acid group of this compound exhibits a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid appears around 1710-1760 cm⁻¹. The ketone carbonyl stretch is observed at a slightly lower wavenumber, generally between 1680 and 1700 cm⁻¹, influenced by the conjugation with the aromatic ring. The C-O stretching of the carboxylic acid and the ether linkage are expected in the 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring appear in the 1600-1450 cm⁻¹ region.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is often weak and difficult to observe in Raman spectra, the C=O stretching vibrations of both the ketone and carboxylic acid are typically strong and well-defined. The symmetric breathing vibration of the aromatic ring is a particularly strong and characteristic band in the Raman spectrum.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | Weak |
| Carboxylic Acid | C=O Stretch | 1710-1760 | Strong |
| Ketone | C=O Stretch | 1680-1700 | Strong |
| Aromatic | C=C Stretch | 1600-1450 | Strong |
| Ether | C-O-C Stretch | 1275-1200 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the substituted benzene ring and the carbonyl group.
The presence of the 4-(pentyloxy)phenyl ketone chromophore is expected to result in strong absorption bands in the ultraviolet region. Aromatic ketones typically exhibit a strong π → π* transition at shorter wavelengths (around 200-280 nm) and a weaker n → π* transition at longer wavelengths (around 300-350 nm). The alkoxy (pentyloxy) group, being an electron-donating group, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption band compared to an unsubstituted benzoyl group.
This technique is particularly useful for the quantitative determination of this compound in solution, following the Beer-Lambert law. By establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), the concentration of an unknown sample can be accurately determined.
Table 2: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|
| π → π* | ~270-290 | >10,000 |
Hyphenated Techniques for Complex Research Sample Analysis Involving this compound
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Research Samples
LC-MS/MS is a highly sensitive and selective technique ideal for the detection and quantification of this compound in complex matrices such as biological fluids. Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for the separation of organic acids. ugd.edu.mkcore.ac.uk
In the mass spectrometer, the compound can be ionized using techniques like electrospray ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can then be used for structural confirmation and enhanced selectivity by fragmenting the parent ion and monitoring specific product ions. Common fragmentation pathways for such molecules include the loss of water, carbon dioxide, and cleavage of the alkyl chain. stackexchange.com
Table 3: Predicted LC-MS/MS Parameters for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| Ionization Mode | Negative ESI |
| Parent Ion (m/z) | 263.13 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Characterization
Due to its low volatility, direct analysis of this compound by gas chromatography (GC) is challenging. Therefore, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile ester, such as a methyl or trimethylsilyl (TMS) ester. nih.gov This derivatization increases the thermal stability and volatility of the analyte, allowing it to be effectively separated by GC.
Following separation on a suitable capillary column, the derivatized compound enters the mass spectrometer where it is typically ionized by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak (corresponding to the derivatized molecule) and a series of fragment ions that are characteristic of the molecule's structure.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Charge-Based Separations
Capillary electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. As a carboxylic acid, this compound will be negatively charged at a pH above its pKa, allowing for its separation from neutral and positively charged species. Coupling CE with mass spectrometry provides a powerful tool for the analysis of this compound in complex aqueous samples, offering high separation efficiency and sensitive detection.
Quantitative Determination Methods for this compound in Biological and Synthetic Matrices
Accurate quantification of this compound is essential in various research contexts. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.
For routine analysis in synthetic reaction mixtures where concentrations are relatively high, HPLC with UV detection is often sufficient. ugd.edu.mkmjcce.org.mk A calibration curve is constructed using standards of known concentration to quantify the analyte in the sample.
In biological matrices such as plasma or urine, where the concentration is expected to be much lower and the matrix is more complex, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. nih.gov The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise quantification, as it compensates for matrix effects and variations in sample preparation and instrument response. nih.gov
Method validation is a critical aspect of quantitative analysis and should be performed according to established guidelines. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability. core.ac.uknih.govmjcce.org.mk
Table 4: Overview of Quantitative Methods for this compound
| Technique | Sample Matrix | Typical LOQ | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| HPLC-UV | Synthetic Mixtures | µg/mL range | Simple, robust, cost-effective | Lower sensitivity, potential for interference |
| LC-MS/MS | Biological Fluids | ng/mL to pg/mL range | High sensitivity, high selectivity | Higher cost, matrix effects can be a challenge |
Method Validation for Accuracy, Precision, and Linearity
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For the quantification of this compound, a technique such as High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection would typically be developed and validated. The validation process would assess several key parameters as guided by international standards, such as those from the International Council for Harmonisation (ICH).
Accuracy is the measure of the closeness of the experimental value to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte and comparing the measured concentration to the theoretical concentration. Accuracy is often expressed as the percentage recovery.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of dilutions of a stock solution and plotting the analytical response versus the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve.
Due to the scarcity of published data for this specific compound, the following tables represent hypothetical data to illustrate the expected outcomes of a method validation study.
Table 1: Hypothetical Accuracy and Precision Data for the Quantification of this compound
| Nominal Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean, n=6) | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|
| 1.0 | 0.98 | 98.0 | 4.5 |
| 10.0 | 10.12 | 101.2 | 2.8 |
| 50.0 | 49.55 | 99.1 | 1.9 |
| 100.0 | 100.30 | 100.3 | 1.5 |
Table 2: Hypothetical Linearity Data for the Quantification of this compound
| Parameter | Result |
|---|---|
| Linearity Range | 1.0 - 250.0 µg/mL |
| Regression Equation | y = 521.4x + 123.7 |
| Correlation Coefficient (r²) | 0.9995 |
Bioanalytical Methodologies for Preclinical Research Samples
Bioanalytical methods are essential for determining the concentration of a compound in biological matrices such as plasma, urine, or tissue homogenates, which is a key component of preclinical pharmacokinetic and toxicokinetic studies. For a small molecule like this compound, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most common and robust technique due to its high sensitivity and selectivity.
The development of a bioanalytical method involves several key steps:
Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the required sensitivity.
Chromatographic Separation: An appropriate HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components and any potential metabolites.
Mass Spectrometric Detection: For LC-MS/MS, the analyte is typically monitored using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. This involves selecting a specific precursor ion for the analyte and one or more product ions.
The validation of a bioanalytical method is governed by specific guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with the ICH M10 guideline providing a harmonized global standard. wum.edu.pl This validation ensures the reliability of the data from preclinical studies.
The following table provides a hypothetical example of the application of a validated bioanalytical method to determine the concentration of this compound in plasma samples from a preclinical study.
Table 3: Hypothetical Concentration of this compound in Preclinical Plasma Samples
| Sample ID | Time Point (hours) | Measured Concentration (ng/mL) |
|---|---|---|
| Animal 1 - 0h | 0 | Below Limit of Quantification |
| Animal 1 - 1h | 1 | 152.8 |
| Animal 1 - 4h | 4 | 89.3 |
| Animal 1 - 8h | 8 | 34.1 |
| Animal 1 - 24h | 24 | 5.7 |
| Animal 2 - 0h | 0 | Below Limit of Quantification |
| Animal 2 - 1h | 1 | 165.2 |
| Animal 2 - 4h | 4 | 95.6 |
| Animal 2 - 8h | 8 | 38.9 |
Design, Synthesis, and Evaluation of Derivatives, Analogues, and Prodrug Strategies of 4 Oxo 4 4 Pentyloxy Phenyl Butanoic Acid
Prodrug Design for Enhanced Research Delivery and Targeted Release of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid
The therapeutic potential of a chemical entity is often limited by suboptimal pharmacokinetic properties, such as poor aqueous solubility or low membrane permeability. For ionizable compounds like this compound, the presence of a carboxylic acid group can lead to poor absorption. Prodrug strategies represent a rational approach to transiently modify the physicochemical properties of a parent drug, thereby improving its delivery and efficacy. This involves chemically modifying the active molecule to form an inert compound that, upon administration, is converted back to the parent drug through enzymatic or chemical transformation.
A primary strategy to enhance the bioavailability of carboxylic acid-containing compounds is to mask the polar carboxyl group, thereby increasing lipophilicity and facilitating passage across biological membranes. Esterification is a common and effective method to achieve this. Simple alkyl esters (e.g., methyl, ethyl) can be synthesized, which are typically cleaved in vivo by ubiquitous esterase enzymes to release the active carboxylic acid.
Another sophisticated approach is the use of phosphate (B84403) prodrugs. nih.govsnv63.ru Attaching a phosphate moiety can dramatically increase the aqueous solubility of a poorly soluble parent drug. nih.govresearchgate.net These prodrugs are designed to be cleaved by endogenous enzymes like alkaline phosphatases (ALPs), which are abundant in the body, to release the active compound. nih.gov This strategy is particularly useful for developing formulations for parenteral administration. While neutral phosphate prodrugs can diffuse across the plasma membrane more readily than their charged counterparts, the introduction of a phosphate group generally enhances hydrophilicity. snv63.ru
The table below illustrates a hypothetical comparison of the physicochemical properties of this compound and its potential prodrugs, demonstrating how these modifications can modulate key parameters relevant to bioavailability.
| Compound | Modification | Predicted LogP | Predicted Aqueous Solubility | Rationale for Bioavailability Modulation |
| This compound | Parent Drug | 3.2 | Low | Carboxylic acid group is ionized at physiological pH, limiting membrane permeability. |
| Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate | Ethyl Ester Prodrug | Higher than parent | Lower than parent | Increased lipophilicity by masking the polar carboxyl group enhances membrane permeability; susceptible to in vivo esterase cleavage. |
| (4-Oxo-4-[4-(pentyloxy)phenyl]butanoyl) dihydrogen phosphate | Phosphate Prodrug | Lower than parent | Higher than parent | Significantly increased hydrophilicity improves aqueous solubility for formulation; cleaved by alkaline phosphatases to release the parent drug. nih.gov |
Note: LogP and solubility values are illustrative predictions to demonstrate the concepts.
For targeted drug delivery, particularly in fields like oncology, it is desirable to have the active compound released specifically at the site of action. This can be achieved by incorporating cleavable linkers that are sensitive to the unique physiological conditions of the target tissue, such as lower pH or the overexpression of certain enzymes.
pH-Sensitive Linkers: The microenvironment of solid tumors and intracellular compartments like endosomes and lysosomes is more acidic (pH 4.5-6.5) than that of normal tissues and blood (pH 7.4). rsc.org This pH differential can be exploited to trigger the release of a drug. Acid-labile linkers, such as hydrazones, imines, and maleic acid derivatives, are designed to be stable at physiological pH but undergo rapid hydrolysis under acidic conditions to release the parent drug. rsc.orgnih.gov For a compound like this compound, the carboxylic acid could be coupled to a targeting moiety via such a linker, ensuring its release after internalization into the acidic endosomal compartment of a target cell. rsc.org Phosphoramidate-based linkers have also been developed that can be tuned for pH-triggered release without the need for enzymatic action. nih.govresearchgate.netwsu.edu
Enzyme-Responsive Linkers: Another strategy involves linkers that are substrates for enzymes that are overexpressed in target tissues. For example, certain proteases are highly active in the tumor microenvironment. A peptide linker that is a substrate for such a protease could be used to attach the drug to a delivery vehicle. Upon reaching the target site, the linker is cleaved by the specific protease, releasing the active compound locally and minimizing systemic exposure.
The following table summarizes various cleavable linker strategies that could be applied to derivatives of this compound.
| Linker Type | Cleavage Trigger | Mechanism of Release | Target Environment |
| Hydrazone | Low pH | Acid-catalyzed hydrolysis | Endosomes, Lysosomes, Tumor Microenvironment rsc.orgnih.gov |
| Maleic Acid Amide | Low pH | Intramolecular acid-catalyzed cyclization | Tumor Microenvironment nih.gov |
| Phosphoramidate | Low pH | Acid-promoted hydrolysis of the P-N bond | Endosomes, Lysosomes nih.govresearchgate.net |
| Peptide Linker | Specific Enzymes (e.g., Cathepsins) | Enzymatic cleavage of the peptide bond | Tumor Microenvironment, Intracellular compartments |
Emerging Research Applications and Future Directions for 4 Oxo 4 4 Pentyloxy Phenyl Butanoic Acid
Potential Role of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid in Novel Mechanistic Investigations
There is currently no published research specifically investigating the role of this compound in autophagy modulation or epigenetic regulation. The influence of this compound on these fundamental cellular processes remains an open area for future scientific exploration.
Integration of this compound as a Scaffold in Multi-Target Ligand Design
The potential of this compound as a foundational structure, or scaffold, for designing ligands that can interact with multiple biological targets has not been specifically reported. The development of multi-target ligands is a significant area of pharmaceutical research, aimed at creating more effective therapeutics, but the application of this particular compound in such a strategy is yet to be explored.
Exploration of this compound in Chemical Probe Development
The use of this compound in the development of chemical probes—specialized molecules used to study biological systems—is not documented in the current body of scientific literature. Its suitability for this purpose would depend on its specific binding properties and biological activity, which are yet to be determined.
Advanced Materials Science Applications Derived from this compound Scaffolds
There are no available studies on the application of this compound scaffolds in advanced materials science. The unique chemical structure could potentially be leveraged for the creation of new materials with novel properties, but this remains a hypothetical application without direct research to substantiate it.
Unexplored Biological Systems and Pathways for Future Investigation of this compound Activity
The biological systems and pathways that may be influenced by this compound are largely unexplored. A patent for the broader class of 4-phenyl-4-oxo-butanoic acid derivatives has indicated their potential as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. google.com This suggests that a possible avenue for future research could be the investigation of this compound's activity within the nervous system. However, it is important to note that this is an extrapolation, and dedicated studies on the pentyloxy derivative are required.
Methodological Advancements and High-Throughput Screening Approaches for this compound Research
As a compound that is commercially available but appears to be sparsely researched, this compound is a candidate for inclusion in high-throughput screening campaigns. Such approaches could rapidly assess its activity against a wide array of biological targets, potentially uncovering novel pharmacological properties and paving the way for more focused research. Currently, there are no published outcomes of such screenings specifically for this compound.
Q & A
Q. What are the common synthetic routes for preparing 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, and how can reaction conditions be optimized to improve yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogen atom on the phenyl ring with a pentyloxy group under basic conditions (e.g., using K₂CO₃ in DMF) followed by oxidation of intermediates to introduce the ketone and carboxylic acid groups. Optimization involves adjusting solvent polarity (e.g., switching from DMF to THF for milder conditions), temperature control (e.g., reflux at 80–100°C), and catalyst screening (e.g., palladium for coupling reactions). Reaction progress should be monitored via TLC, and stoichiometry adjusted to minimize by-products .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be identified?
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the pentyloxy chain’s methylene/methyl groups (δ 1.2–4.0 ppm). The ketone carbonyl (C=O) appears at ~200–210 ppm in 13C NMR.
- IR : Confirm ketone (~1700 cm⁻¹) and carboxylic acid O-H stretching (~2500–3300 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate molecular weight .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse skin/eyes with water for 15 minutes. Store in a cool, dry place away from oxidizers. Toxicity data (e.g., acute oral LD₅₀) should be referenced from analogous compounds due to limited direct data .
Q. How does the pentyloxy substituent influence solubility and lipophilicity compared to shorter alkoxy chains?
The pentyloxy group increases lipophilicity (higher logP) due to its longer alkyl chain, reducing aqueous solubility. LogP can be measured via shake-flask partitioning or HPLC retention time. This enhances membrane permeability, making the compound more suitable for biological assays .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of this compound in different solvents?
Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA) model solvation effects using implicit solvent models (e.g., PCM). Solvent dielectric constants and hydrogen-bonding parameters are input to predict solvation energy. Transition state analysis identifies reactive intermediates. Validate by comparing computed NMR shifts with experimental data .
Q. How can X-ray crystallography elucidate molecular conformation and intermolecular interactions?
Single-crystal X-ray diffraction reveals bond lengths (e.g., C=O at ~1.21 Å) and angles. Hydrogen bonding between carboxylic acid groups (O-H···O) and π-π stacking of aromatic rings stabilize the crystal lattice. Data refinement using SHELX or Olex2 software processes diffraction patterns .
Q. What strategies mitigate discrepancies between experimental and theoretical (DFT) NMR chemical shifts?
Include explicit solvent molecules in simulations (e.g., water or DMSO via molecular dynamics). Use higher basis sets (e.g., 6-311+G(d,p)) for accuracy. Dynamic effects (e.g., conformational flexibility) are accounted for via Boltzmann-weighted averaging. Solid-state NMR can resolve crystallographic vs solution-state differences .
Q. What in vitro assays evaluate the biological activity of this compound, and how can results be validated?
- Enzyme Inhibition : Fluorescence-based assays (e.g., fluorogenic substrates) measure IC₅₀.
- Cell Viability : MTT or resazurin assays quantify cytotoxicity. Validation requires dose-response curves, positive controls (e.g., known inhibitors), and orthogonal methods (e.g., Western blot for target protein modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
